methyl 2-[(butylsulfonyl)amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(butylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-9-18(15,16)13-11-8-6-5-7-10(11)12(14)17-2/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATJOGBKMNQUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of Methyl 2 Butylsulfonyl Amino Benzoate
Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)
Modern spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. For methyl 2-[(butylsulfonyl)amino]benzoate, a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) vibrational analysis, and High-Resolution Mass Spectrometry (HRMS) is crucial for a complete structural assignment.
Advanced NMR techniques, including two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound.
A detailed ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoate (B1203000) ring, the protons of the butyl chain, and the methyl ester protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7-8 ppm) due to spin-spin coupling. The butyl group would exhibit characteristic signals for the α, β, γ, and δ protons, with their chemical shifts and multiplicities determined by their proximity to the electron-withdrawing sulfonyl group. The methyl ester protons would present as a sharp singlet, typically around δ 3.9 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data, providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester and the aromatic carbons would resonate at lower fields (δ 120-170 ppm), while the carbons of the butyl group and the methyl ester would appear at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoate Ring | 7.0 - 8.0 (m) | 120.0 - 140.0 |
| Ester C=O | - | ~168.0 |
| Ester OCH₃ | ~3.9 (s) | ~52.0 |
| Sulfonyl N-H | Variable | - |
| Sulfonyl CH₂ (α) | ~3.1 (t) | ~50.0 |
| Butyl CH₂ (β) | ~1.7 (m) | ~25.0 |
| Butyl CH₂ (γ) | ~1.4 (m) | ~21.0 |
| Butyl CH₃ (δ) | ~0.9 (t) | ~13.5 |
s = singlet, t = triplet, m = multiplet
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the sulfonamide and ester moieties would be prominent.
The sulfonamide group would exhibit strong, asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration would appear as a moderate to sharp band around 3300-3200 cm⁻¹. The ester functional group would be identified by a strong C=O stretching absorption band around 1730-1715 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonamide | N-H Stretch | 3300 - 3200 |
| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1300 |
| Sulfonamide | S=O Symmetric Stretch | 1160 - 1140 |
| Ester | C=O Stretch | 1730 - 1715 |
| Ester | C-O Stretch | 1300 - 1000 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Alkyl Chain | C-H Stretch | 2960 - 2850 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₇NO₄S), the calculated exact mass would be compared to the experimentally measured mass. A close correlation between these values (typically within a few parts per million) would confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the connectivity of the atoms.
X-ray Crystallography for Solid-State Structure Determination of Analogues
X-ray diffraction studies on analogues of this compound, such as other N-acylsulfonamides, reveal their crystal systems, space groups, and unit cell dimensions. These parameters define the fundamental repeating unit of the crystal and the symmetry operations that relate the molecules within it. For instance, many organic molecules crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). The unit cell parameters (a, b, c, α, β, γ) would be precisely determined from the diffraction data.
Intermolecular Interactions and Packing Arrangements (e.g., C-H···O, C-H···π Interactions)
The C-H···O interactions are a common feature in crystals of organic molecules containing both C-H bonds and oxygen atoms. These interactions, though weaker than classical hydrogen bonds, play a crucial role in the stabilization of crystal lattices. mdpi.com In analogous sulfonamide structures, these interactions often involve hydrogen atoms from alkyl chains or aromatic rings acting as donors, and the sulfonyl or ester oxygen atoms acting as acceptors. nih.govresearchgate.net For instance, in the crystal structure of methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, weak intermolecular C-H···O interactions link molecules into centrosymmetric dimers. nih.govresearchgate.net It is highly probable that this compound would exhibit similar C-H···O interactions, contributing to the formation of its three-dimensional supramolecular assembly.
Conformational Dynamics and Preferred Orientations in Solution
The conformational landscape of this compound in solution is governed by the rotational freedom around several key single bonds, most notably the S-N bond of the sulfonamide group and the C-C bond connecting the ester group to the aromatic ring. The preferred orientations are a delicate balance of steric hindrance, electronic effects, and non-covalent intramolecular interactions.
Rotational Barriers of Sulfonyl and Ester Groups
The rotation around the S-N bond in sulfonamides can be significantly hindered, leading to observable rotational barriers. researchgate.net This restricted rotation is attributed to the partial double bond character of the S-N bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. researchgate.net The magnitude of this barrier can be influenced by the nature of the substituents on both the sulfur and nitrogen atoms. researchgate.netnih.govnih.gov For instance, highly electron-withdrawing groups on the sulfonyl moiety can increase the rotational barrier. researchgate.net While specific experimental values for this compound are not available, studies on similar N-aryl sulfonamides suggest that the energy barrier for rotation around the S-N bond is significant enough to influence the conformational equilibrium in solution. core.ac.uk
Similarly, the ester group in methyl benzoate and its derivatives also exhibits a rotational barrier around the phenyl-carbonyl carbon bond. nih.govresearchgate.net This barrier arises from the conjugation between the carbonyl group and the aromatic π-system. The planarity of this system is favored, but steric hindrance from ortho substituents can lead to a non-planar arrangement. researchgate.net For this compound, the bulky butylsulfonylamino group at the ortho position would likely influence the rotational barrier of the methyl ester group. The flexibility of carboxylic acid esters is generally due to a low barrier to rotation about the C-O-C bonds. wikipedia.org However, the rotation of the entire ester group relative to the benzene (B151609) ring is a key conformational parameter.
| Functional Group | Type of Rotation | Contributing Factors to Rotational Barrier | General Range of Barrier (for related compounds) |
| Sulfonylamino | S-N bond rotation | Partial double bond character, steric hindrance, electronic effects of substituents. researchgate.net | 10 to 79 kJ/mol. researchgate.netcore.ac.uk |
| Methyl Ester | Phenyl-Carbonyl bond rotation | Conjugation with the aromatic ring, steric hindrance from ortho substituents. researchgate.net | ~27 kJ/mol for unsubstituted methyl benzoate. researchgate.net |
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
The presence of a hydrogen bond donor (the N-H group of the sulfonamide) and a hydrogen bond acceptor (the carbonyl oxygen of the ester group) in an ortho relationship on the benzene ring of this compound makes the formation of an intramolecular hydrogen bond highly probable. nih.govnih.gov This type of interaction, forming a pseudo-six-membered ring, would significantly stabilize a specific conformation of the molecule in solution. nih.gov The formation of such an intramolecular hydrogen bond would restrict the rotational freedom of both the sulfonylamino and the methyl ester groups, leading to a more planar and rigid molecular conformation. mdpi.com
In a related compound, methyl 2-aminobenzoate (B8764639), an intramolecular N-H···O hydrogen bond is known to stabilize the molecular conformation. nih.gov The strength of this interaction in this compound would be influenced by the acidity of the N-H proton, which is increased by the electron-withdrawing sulfonyl group. This enhanced acidity would likely lead to a relatively strong intramolecular hydrogen bond.
| Interaction Type | Donor | Acceptor | Effect on Conformation |
| Intramolecular Hydrogen Bond | N-H (Sulfonamide) | C=O (Ester) | Stabilization of a planar conformer, restriction of rotational freedom. nih.govmdpi.com |
| van der Waals Forces | Butyl group | Methyl ester group | Minor influence on the preferred orientation of the side chains. |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Butylsulfonyl Amino Benzoate
Hydrolysis Pathways of the Ester Moiety
The ester functional group in methyl 2-[(butylsulfonyl)amino]benzoate is a primary site for hydrolytic reactions, which can be catalyzed by either acid or base to yield the corresponding carboxylic acid. jk-sci.com
Acid-Catalyzed Ester Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of the methyl ester proceeds via a nucleophilic acyl substitution mechanism, often referred to as an A_AC2 mechanism. This process is an equilibrium reaction. libretexts.orgnii.ac.jp The reaction is typically performed by heating the ester in the presence of water and a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.org
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.comyoutube.com
Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com
Proton Transfer : A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting it into a better leaving group (methanol). youtube.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727). youtube.com
Deprotonation : A water molecule removes a proton from the protonated carbonyl group, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product, 2-[(butylsulfonyl)amino]benzoic acid. libretexts.orgyoutube.com
Base-Catalyzed Ester Hydrolysis Mechanisms
Base-catalyzed hydrolysis, or saponification, is an irreversible process that also proceeds through a nucleophilic acyl substitution pathway (B_AC2 mechanism). youtube.com The reaction involves the use of a strong base, such as sodium hydroxide (B78521). youtube.com
The mechanism can be outlined as follows:
Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate. jk-sci.comyoutube.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses, and the C-O double bond is reformed, leading to the expulsion of the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. youtube.com
Deprotonation (Acid-Base Reaction) : In the final and irreversible step, the methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid. This acid-base reaction results in the formation of a carboxylate salt (sodium 2-[(butylsulfonyl)amino]benzoate) and methanol. youtube.comyoutube.com To obtain the free carboxylic acid, a subsequent acidification step (acidic workup) is required. youtube.com
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Initial Step | Protonation of carbonyl oxygen youtube.com | Nucleophilic attack on carbonyl carbon youtube.com |
| Reversibility | Reversible (Equilibrium) libretexts.org | Irreversible youtube.com |
| Final Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol youtube.com |
| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base |
Reactions Involving the Sulfonamide Linkage
The sulfonamide group (-SO₂NH-) is known for its chemical stability, but it can participate in specific reactions, notably at the nitrogen atom and through the cleavage of the sulfur-nitrogen bond under certain conditions.
N-Alkylation and Acylation of the Sulfonamide Nitrogen
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a strong base. The resulting anion is a potent nucleophile that can react with various electrophiles.
N-Alkylation : In the presence of a suitable base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), the sulfonamide nitrogen can be deprotonated. The subsequent reaction of the resulting N-anion with an alkylating agent, like an alkyl halide, yields an N-alkylated sulfonamide. organic-chemistry.orgnih.gov For instance, reacting this compound with methyl iodide after deprotonation would yield methyl 2-[(butylsulfonyl)(methyl)amino]benzoate. The N-alkylation of similar structures like 2-azidobenzenesulfonamide (B1252160) has been demonstrated. nih.gov
N-Acylation : Similarly, the sulfonamide anion can react with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of N-acylsulfonamides, which are also known as sulfonylimides. organic-chemistry.org
| Reaction | Reagents | Product Type |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Sulfonamide |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | N-Acyl Sulfonamide |
Potential for Sulfonamide Cleavage
While the sulfonamide bond is generally robust, its cleavage can be achieved under specific, often harsh, chemical conditions.
Acidic Cleavage : Strong acids can facilitate the cleavage of sulfonamide bonds. For example, tert-butylsulfonamides are often cleaved using trifluoroacetic acid (TFA). thieme-connect.comsigmaaldrich.com The cleavage of the butylsulfonyl group in this compound would likely require strong acidic conditions, such as concentrated HBr or TfOH. thieme-connect.com
Reductive Cleavage : Various reductive methods can cleave the S-N bond. These methods often employ reagents like sodium amalgam, sodium in liquid ammonia (B1221849), or catalytic hydrogenation under specific conditions.
Catalytic Hydrolysis : Certain metal oxides, such as ceria (CeO₂), have been shown to catalyze the hydrolytic cleavage of the S-N bond in sulfonamides under ambient conditions, producing sulfanilic acid and an amine. nih.gov
Nucleophilic Substitution at Nitrogen : Novel reactions have been developed where a strong nucleophile, such as a phosphide (B1233454) anion, can directly attack the sulfonamide nitrogen, leading to the displacement of the sulfonyl group. This transforms the sulfonamide into other nitrogen-containing compounds. acs.org
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The substitution pattern on the aromatic ring of this compound is dictated by the electronic effects of its two substituents: the ester group (-COOCH₃) and the butylsulfonylamino group (-NHSO₂C₄H₉).
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the reactivity and regioselectivity are determined by the interplay between the two substituents.
The methyl ester group (-COOCH₃) is an electron-withdrawing group and acts as a deactivator and a meta-director. libretexts.orgyoutube.com
The directing effects of the two groups are as follows:
-NHSO₂C₄H₉ (at C2) directs incoming electrophiles to positions 4 (para) and 6 (ortho).
-COOCH₃ (at C1) directs incoming electrophiles to positions 3 and 5 (meta).
The outcome of an EAS reaction is a mixture of isomers, with the regioselectivity depending on the reaction conditions and the specific electrophile. The positions most likely to be substituted are C4 and C5, as they are directed by one of the groups. For example, in a reaction with selenium dioxide, the related methyl anthranilate undergoes electrophilic substitution, indicating the ring is susceptible to such reactions despite the deactivating groups. beilstein-journals.org Given the steric hindrance at position 6 (adjacent to the bulky butylsulfonylamino group), substitution at the C4 position (para to the -NHSO₂R group) is often favored.
Nucleophilic Aromatic Substitution (SNAr)
Standard nucleophilic aromatic substitution (S_NAr) reactions typically require two main features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (like a nitro group, -NO₂) positioned ortho or para to the leaving group. byjus.comwikipedia.orgyoutube.com
This compound, in its parent form, is not a suitable substrate for S_NAr reactions. It lacks a leaving group, and while the ester and sulfonamide groups are electron-withdrawing, they are not as strongly activating for nucleophilic attack as a nitro group. wikipedia.orgchemistry.coach For this molecule to undergo S_NAr, it would first need to be functionalized, for instance, by introducing a halogen at a position that is ortho or para to one of the existing electron-withdrawing groups.
Computational and Theoretical Studies of Reaction Mechanisms
The chemical reactivity and underlying reaction mechanisms of this compound can be extensively investigated using computational and theoretical chemistry methods. These approaches provide detailed insights into the energetics and structural dynamics of chemical transformations, which are often difficult to obtain through experimental means alone. This section explores the application of various computational techniques to elucidate the reaction mechanisms relevant to this compound.
Density Functional Theory (DFT) Calculations of Transition States and Energy Profiles (e.g., Aminolysis of Methyl Benzoate)
Computational studies on the reaction of methyl benzoate with ammonia have been performed to map out the potential energy surface and identify transition states for different mechanistic pathways. niscpr.res.inresearchgate.netnih.gov These studies typically compare a concerted mechanism with a stepwise mechanism. In the concerted pathway, the nucleophilic attack of the amine and the departure of the leaving group occur in a single step. In the stepwise mechanism, the reaction proceeds through a tetrahedral intermediate.
The presence of the butylsulfonylamino group at the ortho position of this compound is expected to influence the reactivity of the ester group through both electronic and steric effects. DFT calculations could be employed to quantify these effects by comparing the energy profiles of the aminolysis of methyl benzoate with that of this compound. Such a study would involve optimizing the geometries of the reactants, intermediates, transition states, and products, and calculating their corresponding energies.
Table 1: Calculated Activation Energies for the Aminolysis of Methyl Benzoate with Ammonia (Note: This table is based on generalized findings from computational studies on methyl benzoate and serves as an illustrative example.)
| Mechanistic Pathway | Activation Energy (kcal/mol) | Reference |
| Concerted Mechanism | ~30-35 | niscpr.res.in |
| Neutral Stepwise Mechanism | ~30-35 | niscpr.res.inresearchgate.net |
| General-Base-Catalyzed Stepwise Mechanism | ~15-20 | researchgate.net |
Catalytic Effects in Butylsulfonylamino Benzoate Reactions
The aminolysis of esters is often catalyzed by acids or bases. Computational studies have shed light on the role of catalysts in these reactions. For instance, in the aminolysis of methyl benzoate, the role of a second ammonia molecule as a general base catalyst has been investigated. niscpr.res.inresearchgate.netnih.gov The calculations revealed that the catalyst significantly lowers the activation energy by facilitating proton transfer in the transition state. This leads to a more favorable reaction pathway through a general-base-catalyzed neutral stepwise mechanism. niscpr.res.inresearchgate.netnih.gov
In the context of this compound, both intramolecular and intermolecular catalytic effects could be explored computationally. The sulfonylamino group itself, or the amine reactant, could potentially act as a catalyst. DFT calculations can be used to model these catalytic cycles, identify the key interactions responsible for the catalytic effect, and predict the rate enhancement.
Furthermore, the use of external catalysts, such as solid acid catalysts, for the esterification of benzoic acid derivatives has been reported. mdpi.com Zirconium-based solid acids have shown good activity in the synthesis of methyl benzoates. mdpi.com Computational modeling could be employed to understand the interaction of this compound with the catalyst surface and to elucidate the mechanism of catalysis at a molecular level.
Quantitative Structure-Activity Relationships (QSAR) in silico modeling for related scaffolds (excluding in vivo or clinical data)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are valuable tools in medicinal chemistry and materials science for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics. While no specific QSAR studies on this compound were found, numerous QSAR studies have been performed on structurally related benzenesulfonamide (B165840) derivatives. niscpr.res.innih.govtandfonline.comtandfonline.comresearchgate.net
These studies typically involve calculating a large number of molecular descriptors for a set of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity.
For example, QSAR studies on benzenesulfonamide derivatives have been used to model their antimicrobial activity. niscpr.res.in In such studies, descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and various topological indices have been found to be important for the activity.
A hypothetical QSAR study on a series of methyl 2-[(arylsulfonyl)amino]benzoates could be envisioned to understand how different substituents on the aryl ring or the sulfonyl group affect a particular property, such as reactivity in a specific reaction or a particular biological activity. The insights gained from such a model could guide the synthesis of new derivatives with optimized properties.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzenesulfonamide Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relate to the electronic properties and reactivity of the molecule. |
| Topological | Connectivity indices, Shape indices | Describe the atom connectivity and overall shape of the molecule. |
| Geometrical | Molecular surface area, Molecular volume | Relate to the size and steric properties of the molecule. |
| Physicochemical | LogP, Molar refractivity | Describe the lipophilicity and polarizability of the molecule. |
Derivatives and Analogues of Methyl 2 Butylsulfonyl Amino Benzoate
Design Principles for Structural Modification
The rational design of derivatives of methyl 2-[(butylsulfonyl)amino]benzoate involves a strategic approach to modifying its core structure to explore chemical space and modulate its properties. These modifications can influence factors such as solubility, metabolic stability, and target-binding interactions.
Variations in the Alkyl Chain of the Sulfonyl Group
The butyl group attached to the sulfonyl moiety is a key site for modification to probe the impact of steric bulk, lipophilicity, and conformational flexibility. By systematically altering the nature of this alkyl chain, it is possible to fine-tune the compound's interaction with biological targets.
Key variations can include:
Chain Length: Shortening or lengthening the alkyl chain (e.g., from methyl to octyl) can modulate the lipophilicity of the molecule.
Branching: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) can introduce steric hindrance and affect the conformational preferences of the sulfonylamino linkage.
Cyclic Systems: Replacement of the linear butyl group with cyclic aliphatic moieties (e.g., cyclobutyl, cyclohexyl) can impose conformational constraints.
Aryl and Heteroaryl Groups: Substitution with aromatic or heteroaromatic rings can introduce potential for π-stacking or hydrogen bonding interactions.
| Modification of Butyl Group | Rationale | Potential Impact |
| Shorter alkyl chains (e.g., methyl, ethyl) | Decrease lipophilicity | Improved aqueous solubility |
| Longer alkyl chains (e.g., hexyl, octyl) | Increase lipophilicity | Enhanced membrane permeability |
| Branched alkyl chains (e.g., isobutyl) | Introduce steric bulk | Altered binding conformation |
| Cycloalkyl groups (e.g., cyclohexyl) | Impose conformational rigidity | Increased binding specificity |
| Aryl groups (e.g., phenyl) | Introduce aromatic interactions | Potential for π-stacking with target |
Substitutions on the Benzoate (B1203000) Ring
The aromatic benzoate ring offers multiple positions for the introduction of various substituents, which can significantly alter the electronic properties and steric profile of the molecule. The nature and position of these substituents can influence the acidity of the sulfonamide N-H, the reactivity of the ester, and provide additional points of interaction with biological macromolecules.
The effect of substituents can be broadly categorized based on their electronic properties:
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) can increase the acidity of the sulfonamide proton and may influence the molecule's binding through dipole-dipole or hydrogen bonding interactions. Studies on benzenesulfonamides have shown that the presence of electron-withdrawing groups can lead to stronger acids nih.gov.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can decrease the acidity of the sulfonamide proton and enhance the electron density of the aromatic ring nih.gov.
A notable example of a substituted analogue is methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, which has been synthesized and characterized as an intermediate in the synthesis of benzothiazines nih.gov. This highlights the synthetic feasibility of introducing halogen substituents onto the benzoate ring.
| Substituent Type | Position on Benzoate Ring | Rationale | Potential Impact |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | C4 or C5 | Modulate electronic properties | Altered pKa, potential for new interactions |
| Electron-Donating (e.g., -OCH₃, -CH₃) | C4 or C5 | Increase electron density | Modified binding affinity and selectivity |
| Halogens (e.g., -F, -Br) | Various | Introduce specific interactions | Potential for halogen bonding, altered lipophilicity |
| Bulky Groups | C3 or C6 | Introduce steric hindrance | Influence on conformation and selectivity |
Modifications of the Ester Methyl Group
The methyl ester of this compound is another key functional group amenable to modification. Altering the ester group can impact the compound's solubility, metabolic stability, and potential for prodrug strategies.
Common modifications include:
Varying the Alkyl Group: The methyl group can be replaced by other alkyl groups (e.g., ethyl, propyl, benzyl) to modulate lipophilicity and steric properties.
Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid. This introduces a negatively charged group at physiological pH, which can significantly alter solubility and binding interactions. The hydrolysis of 2-aminobenzoate (B8764639) esters can be catalyzed intramolecularly by the neighboring amino group nih.gov.
Conversion to Amides: The ester can be converted to primary, secondary, or tertiary amides. This replaces the ester linkage with a more metabolically stable amide bond and introduces new hydrogen bonding capabilities. The direct amidation of methyl benzoate with various amines has been reported researchgate.net.
| Modification | Resulting Functional Group | Rationale | Potential Impact |
| Transesterification | Ethyl, Propyl, or Benzyl (B1604629) Ester | Modulate lipophilicity and steric bulk | Altered solubility and pharmacokinetic profile |
| Hydrolysis | Carboxylic Acid | Introduce an acidic, polar group | Increased water solubility, potential for salt formation |
| Aminolysis | Primary, Secondary, or Tertiary Amide | Increase metabolic stability, add H-bond donor/acceptor | Improved stability, altered binding interactions |
Synthetic Routes to Novel Derivatives
The generation of libraries of this compound derivatives is facilitated by a range of modern synthetic methodologies. These approaches enable the rapid and efficient creation of diverse sets of compounds for screening and structure-activity relationship (SAR) studies.
Parallel Synthesis and Combinatorial Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of structurally related compounds nih.govresearchgate.net. These techniques can be applied to the this compound scaffold to systematically explore the effects of different substituents.
Solid-Phase Synthesis: The core scaffold can be attached to a solid support, allowing for the sequential addition of different building blocks (e.g., various sulfonyl chlorides, substituted anthranilates) in a parallel fashion. The use of solid-phase synthesis for creating libraries of sulfonamides has been described researchgate.netnih.gov. For example, a resin-bound 2-aminobenzenethiol can be used as a starting point for the synthesis of benzothiazole derivatives, a class of compounds related to the target scaffold nih.gov.
Solution-Phase Parallel Synthesis: This approach involves carrying out reactions in arrays of individual reaction vessels, allowing for the simultaneous synthesis of multiple compounds. Automated liquid handlers and purification systems can be employed to streamline the process. Flow chemistry offers an eco-friendly and scalable method for the synthesis of sulfonamide libraries nih.govmedchemexpress.com.
The "libraries from libraries" approach is another efficient strategy where a core library of sulfonamide-linked scaffolds is synthesized and then further diversified to create multiple distinct libraries researchgate.netnih.gov.
Functional Group Interconversions on the this compound Scaffold
Once the core scaffold of this compound or its close analogues are synthesized, a variety of functional group interconversions can be performed to introduce further diversity. This is often referred to as late-stage functionalization, which is a powerful strategy for modifying complex molecules without the need for de novo synthesis nih.govmpg.de.
Key functional group interconversions include:
C-H Functionalization: Direct functionalization of the C-H bonds on the benzoate ring allows for the introduction of a wide range of substituents, including alkyl, aryl, and halogen groups. The sulfonamide group itself can act as a directing group to achieve site-selective C-H activation nih.govresearchgate.net. This approach provides a direct route to substituted analogues that might be difficult to access through traditional methods.
Cross-Coupling Reactions: For derivatives containing a halogen on the benzoate ring (e.g., a bromo-substituted analogue), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups.
Modification of the Sulfonamide: The primary sulfonamide can be converted to other functional groups. For instance, deaminative functionalization can transform a primary sulfonamide into a sulfonyl chloride or other derivatives researchgate.net.
These late-stage functionalization techniques are particularly valuable as they allow for the rapid diversification of a common intermediate, accelerating the exploration of the chemical space around the this compound scaffold acs.org.
Structure-Activity Relationships (SAR) of Analogues in Non-Human Biological Systems
The biological interactions of analogues related to this compound are deeply influenced by the chemical nature of the substituents appended to their core structure. In vitro studies on related scaffolds, such as N,N-disubstituted 2-aminobenzothiazoles and substituted sulfamoyl benzamidothiazoles, provide insight into these relationships without referencing specific efficacy or safety profiles.
Influence of Substituent Electronic and Steric Properties on Biological Interactions
The electronic properties (electron-donating or electron-withdrawing nature) and steric bulk of substituents play a critical role in how these molecules interact with biological targets like enzymes or receptors. Research on analogous compounds has highlighted several key principles. For instance, in one series of 2-aminobenzothiazole analogues, the presence and position of a halogen, such as chlorine, on the phenyl ring was found to be a determinant of interaction strength. The removal of a chlorine atom led to a discernible loss in activity in an in vitro assay against S. aureus. Similarly, studies on a sulfamoyl benzamidothiazole series indicated that a bis-substituted phenyl ring was a necessary feature for maintaining interactions that prolong NF-κB activation, as the corresponding des-methyl compounds were found to be inactive.
Table 1: Influence of Phenyl Ring Substituents on In Vitro Biological Interactions of Analogous Scaffolds
| Scaffold Type | Base Compound Substituent(s) | Modification | Observed Change in Interaction |
| 2-Aminobenzothiazole | Chloro and Methyl | Removal of Chloro group | 2- to 3-fold loss in activity |
| 2-Aminobenzothiazole | Chloro and Methyl | Removal of Chloro and Methyl groups | Substantial loss in activity |
| Sulfamoyl Benzamidothiazole | 2,5-dimethyl | Removal of one Methyl group | Inactive |
| Sulfamoyl Benzamidothiazole | 2,5-dimethyl | Exchange of Methyl with Bromo | Maintained functional group compatibility for interaction |
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Computational methods such as molecular docking and molecular dynamics are employed to predict and analyze the interactions between small molecules and biological macromolecules. For compounds containing the sulfonamide motif, these simulations provide valuable insights into the binding modes within enzyme active sites or receptor pockets.
Molecular docking studies on various sulfonamide derivatives have predicted binding affinities toward potential protein targets, with calculated energies often ranging from -6.8 to -8.2 kcal/mol. These simulations can identify key intermolecular interactions, such as hydrogen bonds between the sulfonamide's SO2 group and amino acid residues, or hydrophobic interactions between the butyl chain or phenyl ring and nonpolar pockets of the target. The results of these computational analyses help rationalize observed structure-activity relationships and guide the design of new analogues with potentially enhanced binding characteristics.
Table 2: Representative Data from Molecular Docking Simulations of Sulfonamide-Containing Compounds
| Compound Class | Biological Target (PDB Code) | Predicted Binding Affinity Range (kcal/mol) | Key Simulated Interactions |
| Novel Sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | Hydrogen bonding, hydrophobic interactions |
| Benzene (B151609) Sulfonamides | Breast Cancer Receptor (4PYP) | Not specified; formed stable complexes | High binding affinity through nonbonding interactions |
Applications as Building Blocks in Complex Molecule Synthesis
The chemical structure of this compound, featuring a nucleophilic amine, an electrophilic ester, and a stable sulfonyl group, makes it a versatile intermediate in organic synthesis. It serves as a valuable starting material for constructing more elaborate molecular architectures.
Precursors for Polycyclic Systems
The N-sulfonylated anthranilate framework is a well-established precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. A common synthetic strategy involves the reaction of methyl 2-aminobenzoate derivatives with other reagents to construct the second ring. For example, a general procedure for preparing N-(3,4-dihydro-4-oxoquinazolin-2-yl)benzenesulfonamide derivatives involves reacting N-(benzenesulfonyl)cyanamide potassium salts with methyl 2-aminobenzoate. tandfonline.com This type of cyclization reaction transforms the relatively simple aminobenzoate scaffold into a more complex, polycyclic quinazolinone core, which is prevalent in many biologically relevant molecules. tandfonline.com
Integration into Natural Product Mimics or Drug Scaffolds
The core structure of this compound is a key building block for creating scaffolds used in medicinal chemistry. nih.gov The N-sulfonyl amino azinone framework, which is closely related to the quinazolinones derived from this starting material, is considered a "privileged" structure in drug discovery. researchgate.net By serving as a foundational piece, the compound can be elaborated through various chemical reactions to produce larger molecules that mimic the structural motifs of natural products or serve as scaffolds for libraries of potential therapeutic agents. nih.govresearchgate.net Its utility lies in providing a reliable and modifiable base upon which greater molecular complexity and functional diversity can be built.
Advanced Analytical Methodologies for Characterization and Quantification of Methyl 2 Butylsulfonyl Amino Benzoate in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and quantification of methyl 2-[(butylsulfonyl)amino]benzoate from starting materials, byproducts, or research matrix components. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound due to the compound's polarity and limited volatility. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
A typical RP-HPLC method involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often with a small amount of acid like formic acid to ensure good peak shape) is effective. tcsedsystem.eduresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the benzoate (B1203000) moiety exhibits strong absorbance, typically around 254 nm. upenn.edu
For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration, allowing for the determination of the compound's concentration in unknown samples. Purity is assessed by integrating the area of all observed peaks in the chromatogram; the purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Table 1: Proposed HPLC Parameters for Analysis of this compound
| Parameter | Suggested Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. upenn.edu |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape by ensuring the analyte is in a single ionic state. Acetonitrile is a common organic modifier. |
| Elution Mode | Gradient | Allows for efficient elution of the target compound while separating it from more or less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV Diode Array Detector (DAD) | Set at ~254 nm for the aromatic system. DAD allows for peak purity assessment by comparing spectra across a single peak. |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and the presence of a polar N-H bond in the sulfonamide group, which leads to poor volatility and potential thermal degradation. nih.gov Therefore, analysis typically requires a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. jfda-online.com
Common derivatization strategies include alkylation or silylation of the acidic sulfonamide proton. For instance, methylation using a reagent like (trimethylsilyl)diazomethane can replace the acidic proton with a methyl group, thereby reducing polarity and increasing volatility. tcsedsystem.edu This derivatization makes the molecule amenable to GC analysis.
Once derivatized, the compound can be separated on a capillary column (e.g., a non-polar DB-5 or a mid-polarity DB-17) and detected by a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification.
Table 2: Typical GC Parameters for Analysis of Derivatized this compound
| Parameter | Suggested Condition | Rationale |
| Derivatization | Methylation (e.g., with (trimethylsilyl)diazomethane) | Increases volatility and thermal stability by capping the polar N-H group. tcsedsystem.edu |
| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | Standard, robust column providing good resolution for a wide range of organic molecules. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas, standard for GC. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient is necessary to elute the relatively high-boiling point derivative in a reasonable time with good peak shape. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust quantification, while MS provides structural information. |
Hyphenated Techniques for Enhanced Structural Information
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for obtaining unambiguous structural information, especially when analyzing complex mixtures or identifying unknown metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for the analysis of this compound in complex research matrices. It combines the superior separation power of HPLC with the high sensitivity and specificity of mass spectrometry. Using an electrospray ionization (ESI) source in positive ion mode, the analyte is typically observed as a protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) provides definitive structural information through collision-induced dissociation (CID) of the parent ion. For sulfonamides, characteristic fragmentation pathways are well-documented. nih.govnih.gov The fragmentation of the [M+H]⁺ ion of this compound would be expected to yield several key product ions, which are invaluable for its identification. researchgate.net
Loss of the butene: A cleavage in the butyl chain can lead to the loss of butene (C₄H₈).
Cleavage of the S-N bond: This is a very common fragmentation pathway for sulfonamides, leading to a characteristic ion at m/z 156, corresponding to the [H₂N-SO₂-C₆H₄-COOCH₃]⁺ fragment. researchgate.net
Further fragmentation of the m/z 156 ion: This ion can further lose SO₂ to produce an ion at m/z 92. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can be used on the derivatized form of the compound. Electron Ionization (EI) would produce a different fragmentation pattern, often more extensive than ESI, providing complementary structural data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive structural information and is highly effective for analyzing the composition of reaction mixtures without the need for separation. nih.gov By acquiring a ¹H NMR spectrum of a crude reaction mixture, one can identify the product, remaining starting materials, and major byproducts. nih.govlibretexts.org
The relative quantities of each component can be determined by comparing the integration of their characteristic peaks. researchgate.netyoutube.com For quantitative ¹H NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is then calculated based on the integral ratio of a specific analyte proton signal to a specific standard proton signal. acs.org
For this compound, distinct signals would be expected for the aromatic protons (in the 7-8 ppm range), the methyl ester protons (a singlet around 3.9 ppm), and the protons of the butyl chain (from ~0.9 to 3.5 ppm). libretexts.orgucalgary.ca Monitoring the appearance of these signals and the disappearance of reactant signals allows for real-time tracking of reaction progress.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.0 - 8.2 | Multiplets | 4H |
| Ester Methyl (COOCH₃) | ~3.9 | Singlet | 3H |
| Sulfonyl Methylene (-SO₂-CH₂-) | ~3.4 | Triplet | 2H |
| Methylene (-CH₂-CH₂-CH₂-) | ~1.7 | Multiplet | 2H |
| Methylene (-CH₂-CH₃) | ~1.4 | Multiplet | 2H |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |
Advanced Spectroscopic Probes for Molecular Interactions in vitro (excluding clinical data)
Understanding how a compound interacts with biological macromolecules like proteins is fundamental in many research contexts. Advanced spectroscopic techniques can probe these interactions in vitro by monitoring changes in the spectral properties of the protein or the small molecule upon binding.
Fluorescence spectroscopy is a highly sensitive method for studying ligand-protein interactions. researchgate.net Proteins containing tryptophan residues have intrinsic fluorescence that is highly sensitive to the local environment. nih.gov The binding of a small molecule like this compound near a tryptophan residue can cause quenching (a decrease) of this fluorescence. upenn.edu The extent of quenching can be analyzed using the Stern-Volmer equation to determine binding constants (Kₐ) and the number of binding sites. researchgate.net Changes in the emission maximum wavelength can also indicate conformational changes in the protein upon ligand binding. nih.govportlandpress.com
Circular Dichroism (CD) spectroscopy is another powerful tool used to assess changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govyoutube.com The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure (α-helix, β-sheet content). Significant changes in this region upon addition of the compound would indicate a major conformational rearrangement. nih.govportlandpress.com The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid residues and can detect more subtle changes in the protein's tertiary structure upon ligand binding. youtube.com
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Protocols
The synthesis of sulfonamides, including methyl 2-[(butylsulfonyl)amino]benzoate, has traditionally relied on methods that often involve hazardous reagents and solvents. thieme-connect.com A primary future direction is the development of "green" synthetic protocols that are safer, more efficient, and environmentally benign.
Key areas of research include:
Water-Based Synthesis: A significant shift is toward using water as a solvent, replacing toxic and difficult-to-remove organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net Methodologies such as the one-pot synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates in water highlight this trend, where the product's poor water solubility allows for easy isolation by simple filtration. researchgate.net
Alternative Reagents: There is a move away from traditional sulfonyl chlorides, which are highly reactive and can be hazardous. researchgate.net Modern approaches utilize more stable and safer sulfur sources, such as sodium sulfinate or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to introduce the sulfonyl group. thieme-connect.comresearchgate.net
Eco-Friendly Solvents: Beyond water, research is exploring other sustainable solvents. Polyethylene glycol (PEG-400), for instance, is a non-toxic, thermally stable, and recoverable solvent that has been used for sulfonamide synthesis. tandfonline.com
Table 1: Comparison of Traditional vs. Sustainable Sulfonamide Synthesis Strategies
| Feature | Traditional Methods | Emerging Sustainable Protocols | Key Advantages of Sustainable Protocols |
|---|---|---|---|
| Solvent | Dichloromethane (DCM), DMF, DMSO researchgate.net | Water, Ethanol (B145695), Glycerol, PEG-400 tandfonline.comresearchgate.net | Reduced toxicity, lower environmental impact, easier product isolation |
| Sulfur Source | Sulfonyl Chlorides researchgate.net | Sodium Sulfinates, DABSO thieme-connect.comresearchgate.net | Increased stability, safer handling, avoids harsh reagents |
| Reaction Steps | Multi-step sequences nih.gov | One-pot, multi-component reactions researchgate.netnih.gov | Higher efficiency, reduced waste, time and cost savings |
| Byproducts | Often toxic and difficult to remove researchgate.net | Benign byproducts (e.g., salts), recyclable solvents tandfonline.com | Simplified purification, alignment with green chemistry principles |
Exploration of Novel Reactivity Patterns for the Sulfonamide and Benzoate (B1203000) Moieties
While the sulfonamide group is known for its stability, which is advantageous in medicinal chemistry, future research aims to unlock new reactivity patterns for both the sulfonamide and the benzoate portions of this compound. thieme-connect.com This exploration could lead to the creation of more complex molecular architectures and new applications.
Future research avenues include:
Functionalization of the Sulfonamide: While the S-N bond is robust, the nitrogen atom can be a site for further reactions. C-N cross-coupling reactions are a key method for creating N-aryl sulfonamides, though the lower nucleophilicity of the sulfonamide nitrogen presents a challenge that researchers are actively working to overcome. thieme-connect.com
Transformations of the Benzoate Group: The methyl ester of the benzoate moiety is a versatile functional group. It can serve as a protecting group for a carboxylic acid or be hydrolyzed to provide a point for further modification. wikipedia.org The aromatic ring itself is amenable to electrophilic substitution, allowing for the introduction of additional functional groups to modulate the molecule's properties.
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of molecules like this compound. nih.gov These computational tools can process vast datasets to predict molecular properties and guide the synthesis of new compounds with desired characteristics.
Key applications in this area are:
Predictive Modeling: AI/ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel analogues without the need for immediate synthesis and testing. researchgate.net This allows researchers to prioritize the most promising candidates for laboratory work.
De Novo Drug Design: Advanced AI models, such as variational autoencoders and generative adversarial networks, can design entirely new molecules. nih.gov By providing a set of desired properties (e.g., high affinity for a biological target, low toxicity), these tools can generate novel sulfonamide-based structures for consideration. nih.gov
Virtual Screening: Machine learning can rapidly screen enormous virtual libraries of compounds to identify molecules that are likely to be active for a specific purpose. nih.gov This accelerates the hit-identification stage of drug discovery.
ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) of a compound is crucial. AI models are increasingly used to forecast these properties early in the design phase, reducing the likelihood of late-stage failures. researchgate.net
Interdisciplinary Research Integrating Computational Chemistry with Advanced Synthesis
The synergy between computational chemistry and synthetic chemistry provides a powerful paradigm for modern molecular science. nih.gov Instead of relying on trial-and-error, this interdisciplinary approach allows for the rational design and targeted synthesis of complex molecules.
Future progress in this area will likely involve:
Rational Design of Molecules: Computational tools like molecular docking and molecular dynamics simulations allow scientists to model the interaction of a molecule with its biological target at an atomic level. This information guides the design of analogues of this compound with enhanced activity or selectivity.
Prediction of Reaction Outcomes: Computational models are being developed to predict the feasibility and outcome of chemical reactions. mit.edu This can help chemists choose the most effective synthetic routes and reaction conditions, saving significant time and resources. frontiersin.org
Accelerating Discovery: By predicting the properties and synthetic accessibility of new compounds, the integrated approach significantly shortens the discovery and development cycle for new drugs and materials. nih.govnih.gov For example, computational screening can identify promising targets, which are then synthesized using advanced, sustainable methods for experimental validation. mit.edu
Table 2: Interdisciplinary Workflow for Novel Analogue Development
| Stage | Computational Chemistry Contribution | Advanced Synthesis Contribution | Desired Outcome |
|---|---|---|---|
| 1. Design | De novo design of analogues using AI; QSAR and ADME/T prediction. researchgate.net | N/A | Generation of a focused library of virtual compounds with high predicted activity and good properties. |
| 2. Feasibility | Prediction of reaction pathways and potential yields. mit.edu | N/A | Selection of synthetically accessible target molecules. |
| 3. Synthesis | N/A | Application of efficient and sustainable protocols (e.g., one-pot, green solvents). researchgate.netresearchgate.net | Physical samples of the most promising analogues. |
| 4. Validation | Analysis of experimental results to refine predictive models. | Experimental testing of biological activity and properties. | Confirmation of activity and feedback to improve the next design cycle. |
Q & A
Basic: What are the common synthetic routes for methyl 2-[(butylsulfonyl)amino]benzoate, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process:
Sulfonylation: React 2-aminobenzoic acid methyl ester with butylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips:
- Control reaction temperature (0–25°C) to minimize side reactions.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) to assess purity (>95%) .
- NMR: Confirm the presence of key protons: methyl ester (~3.9 ppm, singlet), butylsulfonyl group (δ 1.0–1.6 ppm for CH2/CH3) .
- Mass Spectrometry: ESI-MS in positive mode should show [M+H]+ at m/z 301.3 .
Advanced: How to address low yields in sulfonamide bond formation during synthesis?
Methodological Answer:
Low yields often arise from competing hydrolysis or incomplete sulfonylation. Strategies include:
- Stoichiometry Adjustment: Use a 10–20% excess of butylsulfonyl chloride to drive the reaction .
- Coupling Agents: Add 4-dimethylaminopyridine (DMAP) as a catalyst to enhance nucleophilic attack .
- Inert Atmosphere: Conduct reactions under nitrogen to prevent moisture ingress .
Validation: Monitor intermediates via FT-IR for sulfonyl (S=O) stretching (~1350–1150 cm⁻¹) .
Advanced: What analytical methods are recommended for detecting degradation products in stability studies?
Methodological Answer:
- For Hydrolysis Products:
- LC-MS/MS: Detect hydrolyzed benzoic acid derivatives (e.g., 2-[(butylsulfonyl)amino]benzoic acid) using a reverse-phase column and gradient elution .
- pH Stability Tests: Store samples in buffered solutions (pH 3–9) at 40°C for 1 week to identify pH-sensitive degradation pathways .
- Oxidative Degradation: Use H2O2 (3%) in methanol to simulate oxidative stress, followed by GC-MS to identify sulfone or sulfoxide byproducts .
Advanced: How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Incubate with target enzymes (e.g., carbonic anhydrase) in Tris buffer (pH 7.4) and measure IC50 via UV-Vis spectroscopy .
- Binding Affinity: Use surface plasmon resonance (SPR) to quantify dissociation constants (KD) .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, focusing on sulfonamide interactions with catalytic zinc ions .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may stem from assay conditions or impurity profiles. Steps for resolution:
Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell line, serum-free media) .
Impurity Profiling: Use HPLC-MS to rule out interference from synthetic byproducts (e.g., unreacted sulfonyl chloride) .
Dose-Response Curves: Validate activity across a wider concentration range (e.g., 1 nM–100 µM) to confirm specificity .
Advanced: What environmental fate studies are relevant for this compound, and how to design them?
Methodological Answer:
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solution and analyze degradation products via LC-HRMS .
- Soil Adsorption: Use batch equilibrium tests with varying soil types (e.g., loam, clay) to calculate Koc (organic carbon partition coefficient) .
- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (OECD 202) at concentrations ≤10 mg/L .
Advanced: How to modify the compound’s structure to enhance solubility for in vivo studies?
Methodological Answer:
- Derivatization Strategies:
- Introduce polar groups (e.g., hydroxyl or tertiary amine) on the butylsulfonyl chain .
- Replace the methyl ester with a PEGylated ester to improve aqueous solubility .
- Formulation Approaches: Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
